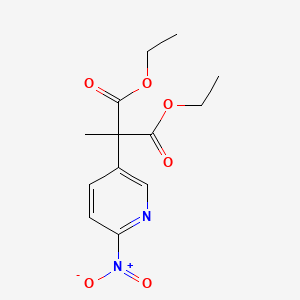
(1R)-1-phenylhexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-phenylhexan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by a phenyl group attached to a hexane chain with an amine group at the first carbon. Its unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-phenylhexan-1-amine typically involves the reduction of the corresponding ketone, (1R)-1-phenylhexan-1-one, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as ®-BINAP-RuCl2. The reaction is carried out under hydrogenation conditions, providing high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the enantiomerically pure product.
化学反応の分析
Types of Reactions
(1R)-1-phenylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can convert the amine to a primary amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated phenyl derivatives.
科学的研究の応用
(1R)-1-phenylhexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of (1R)-1-phenylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The phenyl group may contribute to hydrophobic interactions, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1S)-1-phenylhexan-1-amine: The enantiomer of (1R)-1-phenylhexan-1-amine, with similar chemical properties but different biological activity.
1-phenylhexane: Lacks the amine group, resulting in different reactivity and applications.
1-phenylhexan-2-amine: The amine group is located at the second carbon, leading to different chemical behavior.
Uniqueness
This compound is unique due to its chiral nature and specific placement of the amine group, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it valuable for studies requiring high stereoselectivity.
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
(1R)-1-phenylhexan-1-amine |
InChI |
InChI=1S/C12H19N/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10,13H2,1H3/t12-/m1/s1 |
InChIキー |
AGKIPYDSTSIPBU-GFCCVEGCSA-N |
異性体SMILES |
CCCCC[C@H](C1=CC=CC=C1)N |
正規SMILES |
CCCCCC(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
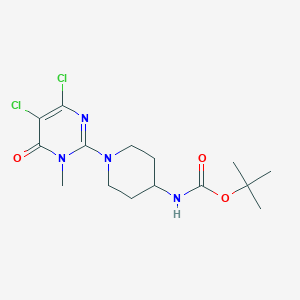
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
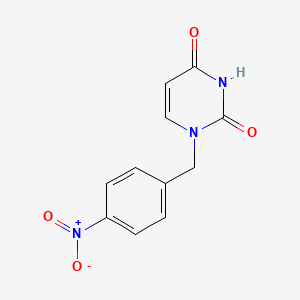
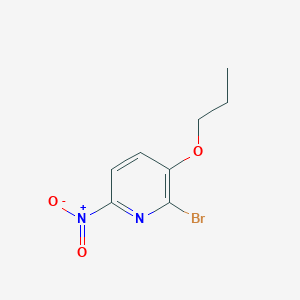
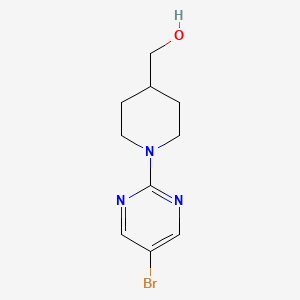
![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)


![[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B13985207.png)
